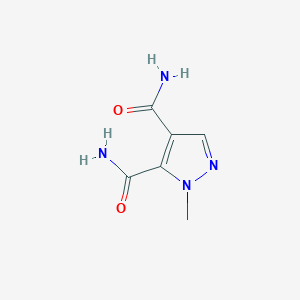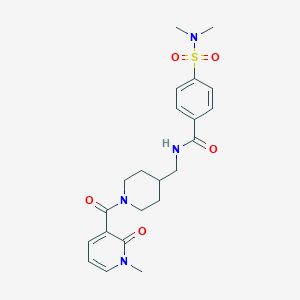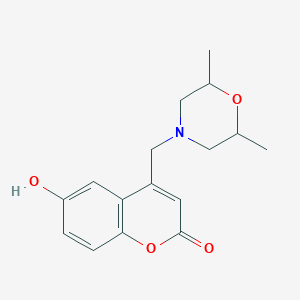![molecular formula C14H17N5O3 B2384268 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1421469-50-2](/img/structure/B2384268.png)
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a useful research compound. Its molecular formula is C14H17N5O3 and its molecular weight is 303.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and DHFR Inhibition Activity
A study focused on novel pyrazole analogues, which might include similar compounds, found that these derivatives exhibited broad spectrum antimicrobial activity comparable to standard antibiotics. Specifically, compounds with a benzenesulphonamide moiety showed excellent DHFR (dihydrofolate reductase) inhibition, suggesting potential as antimicrobial agents and in cancer therapy due to their role in inhibiting folate biosynthesis critical for cell division (Othman et al., 2020).
Synthesis and Biological Evaluation of Pyridazine Derivatives
Another study synthesized pyridazino derivatives and evaluated their antimicrobial activity. This research highlights the versatility of pyridazine compounds in generating biologically active molecules that can be tailored for specific therapeutic applications, such as combating various microbial infections (El-Mariah, Hosny, & Deeb, 2006).
Inhibitors of Photosynthetic Electron Transport
Research on pyrazole derivatives as potential inhibitors of photosynthetic electron transport revealed that certain compounds exhibited inhibitory properties in the micromolar range, similar to commercial herbicides. These findings suggest applications in agricultural chemistry for the development of new herbicides with specific modes of action (Vicentini et al., 2005).
Antioxidant Activities of Pyrazolo[4,3-c][1,2]benzothiazin Derivatives
A study on N-substituted benzyl/phenyl derivatives showed moderate to significant radical scavenging activity, indicating their potential as antioxidants. These findings open avenues for developing therapeutic agents targeting oxidative stress-related diseases (Ahmad et al., 2012).
Synthesis and Applications in Heterocyclic Chemistry
The use of 3-aminopyridazines and 3-hydrazinopyridazines as building blocks for synthesizing functionalized compounds demonstrates the chemical versatility and potential for creating a wide range of biologically active molecules, further expanding the application of pyrazole derivatives in medicinal chemistry (Svete, 2005).
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the 1,3-oxazine class of molecules, which have been shown to exhibit a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, antiplatelet, antitubercular, and α-glucosidase inhibitory activities . .
Mode of Action
Compounds containing a 1,3-oxazine moiety are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Given the broad range of biological activities exhibited by 1,3-oxazine derivatives , it is likely that this compound affects multiple pathways
Result of Action
Based on the known activities of 1,3-oxazine derivatives , it can be hypothesized that this compound may have effects such as inhibition of cell proliferation (anticancer activity), inhibition of bacterial growth (antibacterial activity), reduction of inflammation (anti-inflammatory activity), and inhibition of platelet aggregation
Eigenschaften
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c20-12-4-1-6-16-18(12)7-2-5-15-13(21)11-10-17-19-8-3-9-22-14(11)19/h1,4,6,10H,2-3,5,7-9H2,(H,15,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVKYSMLRPCMME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NCCCN3C(=O)C=CC=N3)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[4-(4-bromophenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2384186.png)

![3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2384191.png)
![N-(2-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2384192.png)
![3-(4-bromophenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2384193.png)
![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[({[3-(trifluoromethyl)benzyl]oxy}amino)methylene]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2384196.png)


![N-(3,4-dimethylphenyl)-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide](/img/structure/B2384201.png)


![2-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2384205.png)
![2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxo-N-(oxolan-2-ylmethyl)-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2384206.png)

